Cas no 2171787-90-7 (3-(4-bromo-3,5-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-(4-bromo-3,5-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(4-bromo-3,5-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
- 2171787-90-7
- 3-[(4-bromo-3,5-difluorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- EN300-1526367
-
- インチ: 1S/C25H19BrF2N2O5/c26-23-19(27)9-13(10-20(23)28)29-24(33)21(11-22(31)32)30-25(34)35-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21H,11-12H2,(H,29,33)(H,30,34)(H,31,32)
- InChIKey: ZOHMRAADYDKBDR-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=C(C=C1F)NC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)F
計算された属性
- せいみつぶんしりょう: 544.04454g/mol
- どういたいしつりょう: 544.04454g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 35
- 回転可能化学結合数: 8
- 複雑さ: 755
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 4.4
3-(4-bromo-3,5-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1526367-0.25g |
3-[(4-bromo-3,5-difluorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171787-90-7 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1526367-250mg |
3-[(4-bromo-3,5-difluorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171787-90-7 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1526367-100mg |
3-[(4-bromo-3,5-difluorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171787-90-7 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1526367-50mg |
3-[(4-bromo-3,5-difluorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171787-90-7 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1526367-10000mg |
3-[(4-bromo-3,5-difluorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171787-90-7 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1526367-2.5g |
3-[(4-bromo-3,5-difluorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171787-90-7 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1526367-0.1g |
3-[(4-bromo-3,5-difluorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171787-90-7 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1526367-1.0g |
3-[(4-bromo-3,5-difluorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171787-90-7 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1526367-0.5g |
3-[(4-bromo-3,5-difluorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171787-90-7 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1526367-10.0g |
3-[(4-bromo-3,5-difluorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171787-90-7 | 10g |
$14487.0 | 2023-06-05 |
3-(4-bromo-3,5-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
3-(4-bromo-3,5-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acidに関する追加情報
Introduction to 3-(4-Bromo-3,5-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic Acid (CAS No. 2171787-90-7)
3-(4-Bromo-3,5-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171787-90-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a 4-bromo-3,5-difluorophenyl group, a (9H-fluoren-9-yl)methoxycarbonyl protecting group, and a carbamoyl functionality. These structural elements contribute to its potential as a valuable intermediate in the synthesis of bioactive molecules and therapeutic agents.
The (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) protecting group is widely used in peptide synthesis due to its stability under various reaction conditions and ease of removal. The presence of this group in the compound allows for controlled deprotection steps, which is crucial in the synthesis of complex peptides and peptidomimetics. The 4-bromo-3,5-difluorophenyl substituent imparts unique electronic and steric properties to the molecule, making it an attractive candidate for the development of novel drugs targeting specific biological pathways.
Recent studies have highlighted the potential of compounds with similar structural motifs in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that compounds containing a bromodifluorophenyl moiety exhibited potent activity against certain cancer cell lines. The bromine atom and fluorine atoms in the phenyl ring can influence the binding affinity and selectivity of the compound towards specific protein targets, thereby enhancing its pharmacological profile.
In addition to its potential as a therapeutic agent, 3-(4-Bromo-3,5-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171787-90-7) has also been explored as a key intermediate in the synthesis of other bioactive molecules. The carbamoyl functionality can be readily modified through various chemical transformations, allowing for the introduction of diverse functional groups that can enhance the biological activity or improve the pharmacokinetic properties of the final product.
The synthesis of this compound typically involves multi-step procedures that require precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the coupling of a protected amino acid with a bromodifluorophenyl derivative, followed by deprotection and further functionalization steps. The choice of protecting groups and coupling reagents is critical in achieving the desired product with minimal side reactions.
The physical and chemical properties of 3-(4-Bromo-3,5-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid have been extensively characterized. It is generally a white solid with good solubility in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its molecular weight is approximately 568.5 g/mol, and it exhibits characteristic absorption peaks in infrared (IR) spectroscopy due to the presence of carbonyl and amide functionalities.
In terms of biological activity, preliminary studies have shown that this compound exhibits promising inhibitory effects on certain enzymes involved in disease pathways. For example, it has been reported to inhibit kinases associated with cancer progression and inflammatory responses. These findings suggest that further investigation into its mechanism of action and potential therapeutic applications is warranted.
The safety profile of 3-(4-Bromo-3,5-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171787-90-7) has also been evaluated. Toxicity studies conducted in vitro using human cell lines have indicated low cytotoxicity at relevant concentrations, suggesting that it may be suitable for further development as a drug candidate. However, more comprehensive safety assessments are necessary to fully understand its potential risks and benefits.
In conclusion, 3-(4-Bromo-3,5-difluorophenyl)carbamoyl-3-{(9H-fluoren-9-yloxycarbonyl}amino)propanoic acid (CAS No. 2171787-90-7) represents an important molecule with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activity make it an attractive target for further investigation and development as a therapeutic agent or synthetic intermediate.
2171787-90-7 (3-(4-bromo-3,5-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid) 関連製品
- 1715018-78-2(1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one)
- 1986906-52-8((2S)-2-{[(tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid)
- 532973-89-0(N-{2-3-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}-4-nitrobenzamide)
- 1390624-20-0(6-(4-fluorophenyl)pyridine-2-carboxylic acid methyl ester)
- 2228291-78-7({2-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine)
- 5507-44-8(Diethoxymethylvinylsilane)
- 2172182-36-2(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidobenzoic acid)
- 2416860-81-4(3,5-Bis(tert-butoxycarbonyl)benzoic acid)
- 1285635-95-1(N'-(1E)-(4-hydroxy-3-methoxyphenyl)methylidene-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide)
- 477286-40-1((Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide)



